molecular formula C18H23NO4 B1234002 Dihydrowisanine CAS No. 62926-59-4

Dihydrowisanine

Cat. No. B1234002
CAS RN: 62926-59-4
M. Wt: 317.4 g/mol
InChI Key: AZNMXIXFMAWPME-XBXARRHUSA-N
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Description

Dihydrowisanine is a natural product found in Piper guineense with data available.

Scientific Research Applications

Antipsychotic Effects

Dihydrowisanine has been studied for its effects on aggressive behavior in animal models. Research indicates that this compound may have antipsychotic effects due to dopaminergic receptor blockade. This was evidenced by its ability to antagonize fighting episodes and pecking behavior in chicks when pre-treated with this compound, suggesting potential applications in the field of psychopharmacology (Ayitey-Smith & Addae-Mensah, 1983).

Hydrogen Generation and Catalysis

This compound has been implicated in studies related to hydrogen generation. Extended research on electrocatalytic generation of dihydrogen demonstrated that weak acids, such as acetic acid, can be used in catalytic processes involving compounds like this compound. This suggests its utility in green chemistry and inorganic biomimicry (Felton et al., 2007).

Photochemical Reactions and Drug Activation

Computational studies have explored the role of this compound in the photoactivation of certain drugs. These studies suggest that this compound can be converted into active forms under specific irradiation conditions. This could have implications for the development of photoactive drugs and photodynamic therapy (Scoditti et al., 2022).

Biological and Biomedical Applications

Research involving this compound extends into the field of biological and biomedical sciences. For example, studies have used this compound in the context of digital image correlation for analyzing the mechanical behavior of biological tissues (Zhang & Arola, 2004). This highlights its potential in medical and physiological research.

properties

CAS RN

62926-59-4

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

(E)-5-(6-methoxy-1,3-benzodioxol-5-yl)-1-piperidin-1-ylpent-2-en-1-one

InChI

InChI=1S/C18H23NO4/c1-21-15-12-17-16(22-13-23-17)11-14(15)7-3-4-8-18(20)19-9-5-2-6-10-19/h4,8,11-12H,2-3,5-7,9-10,13H2,1H3/b8-4+

InChI Key

AZNMXIXFMAWPME-XBXARRHUSA-N

Isomeric SMILES

COC1=CC2=C(C=C1CC/C=C/C(=O)N3CCCCC3)OCO2

SMILES

COC1=CC2=C(C=C1CCC=CC(=O)N3CCCCC3)OCO2

Canonical SMILES

COC1=CC2=C(C=C1CCC=CC(=O)N3CCCCC3)OCO2

synonyms

dihydrowisanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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